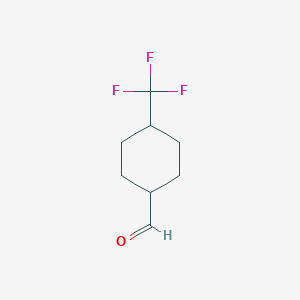

4-(Trifluoromethyl)cyclohexane-1-carbaldehyde

Description

Significance of Fluorinated Organic Compounds in Advanced Synthetic Methodologies and Molecular Design

The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. sigmaaldrich.comnih.gov The trifluoromethyl (-CF3) group, in particular, is a powerful electron-withdrawing moiety that can significantly influence a molecule's reactivity and biological activity. nih.gov The C-F bond is one of the strongest covalent bonds in organic chemistry, imparting enhanced thermal and metabolic stability to the molecule. nih.gov This increased stability is a highly desirable trait in the design of pharmaceuticals, as it can lead to a longer duration of action and improved pharmacokinetic profiles. ijfans.org

In medicinal chemistry, the trifluoromethyl group is often used as a bioisostere for other chemical groups, such as a methyl or chloro group, to fine-tune the properties of a drug candidate. nih.gov The introduction of a -CF3 group can enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its target. beilstein-journals.org This strategic use of fluorine has led to the development of numerous successful drugs across a wide range of therapeutic areas.

Overview of 4-(Trifluoromethyl)cyclohexane-1-carbaldehyde (B3098256) as a Key Synthetic Intermediate and Building Block

This compound is a bifunctional molecule that combines the influential trifluoromethyl group with a reactive aldehyde functionality on a cyclohexane (B81311) scaffold. This unique combination makes it a valuable building block in organic synthesis. sigmaaldrich.comnih.govnih.gov The aldehyde group can participate in a wide variety of chemical transformations, including nucleophilic additions, reductions, oxidations, and condensation reactions, allowing for the construction of more complex molecular architectures.

The cyclohexane ring provides a three-dimensional scaffold that can be important for dictating the spatial arrangement of functional groups, a critical aspect in drug design and materials science. The trifluoromethyl group attached to this ring system can then impart the beneficial properties associated with fluorination to the final product. The cis/trans stereoisomerism of the 1,4-disubstituted cyclohexane ring further adds to the structural diversity that can be achieved using this building block.

While detailed synthetic procedures for this compound are not extensively reported in peer-reviewed literature, its synthesis can be envisioned through established organic transformations. A plausible route involves the reduction of the corresponding carboxylic acid, 4-(Trifluoromethyl)cyclohexanecarboxylic acid, which is commercially available. nih.govchemicalbook.comsigmaaldrich.comsigmaaldrich.com This reduction could be achieved using various reducing agents, such as diisobutylaluminium hydride (DIBAL-H) or by conversion to an acid chloride followed by reduction. rsc.org Another potential synthetic pathway is the oxidation of the corresponding alcohol, (4-(trifluoromethyl)cyclohexyl)methanol.

Below is a table summarizing the basic properties of this compound:

| Property | Value |

| Molecular Formula | C8H11F3O |

| Molecular Weight | 180.17 g/mol |

| CAS Number | 197631-00-0 |

| Appearance | Expected to be a liquid or low-melting solid |

| Boiling Point | Not readily available |

| Density | Not readily available |

Scope and Objectives of Academic Research Pertaining to this compound

Given the limited specific literature on this compound, academic research is likely focused on several key areas that leverage its unique structural features. The primary objectives of such research would be to explore its utility as a versatile building block for the synthesis of novel and functional molecules.

Key Research Objectives:

Development of Novel Synthetic Methodologies: Research would likely aim to establish efficient and stereoselective synthetic routes to this compound and its derivatives. This would involve exploring various starting materials and reaction conditions to optimize yield and purity.

Synthesis of Biologically Active Compounds: A significant area of investigation would be the use of this aldehyde in the synthesis of new pharmaceutical candidates. The combination of the trifluoromethyl group and the cyclohexane scaffold is attractive for developing new drugs targeting a variety of diseases. researchgate.netacs.orgacs.org The aldehyde functionality serves as a handle to introduce diverse pharmacophores.

Exploration of Reaction Pathways: Academic studies would focus on a detailed investigation of the reactivity of the aldehyde group in the context of the trifluoromethylated cyclohexane ring. This includes studying its participation in various name reactions and catalytic processes to understand the electronic and steric influence of the -CF3 group.

Design of Advanced Materials: The unique properties conferred by the trifluoromethyl group, such as hydrophobicity and thermal stability, make this building block a candidate for the synthesis of novel polymers and materials with tailored properties.

The table below outlines potential research applications for this compound.

| Research Area | Potential Application |

| Medicinal Chemistry | Synthesis of novel drug candidates with improved metabolic stability and cell permeability. |

| Agrochemicals | Development of new pesticides and herbicides with enhanced efficacy. |

| Materials Science | Creation of fluorinated polymers and liquid crystals with unique properties. |

| Organic Synthesis | Use as a versatile intermediate for the construction of complex organic molecules. |

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)cyclohexane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O/c9-8(10,11)7-3-1-6(5-12)2-4-7/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYIWAPYAQGWZJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073722-40-3 | |

| Record name | 4-(trifluoromethyl)cyclohexane-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Approaches for 4 Trifluoromethyl Cyclohexane 1 Carbaldehyde

Established Synthetic Routes and Foundational Principles

Established synthetic routes rely on fundamental principles of organic chemistry, combining strategies for constructing the cyclohexane (B81311) core with methods for introducing the required functional groups at specific positions.

Cyclohexane Ring System Construction Strategies for Trifluoromethylated Derivatives

The construction of the cyclohexane skeleton is the foundational step in the synthesis of 4-(Trifluoromethyl)cyclohexane-1-carbaldehyde (B3098256). A primary strategy involves the Diels-Alder reaction, a powerful tool for forming six-membered rings. In this approach, a trifluoromethyl-containing diene can react with a suitable dienophile to create a cyclohexene (B86901) precursor. Subsequent reduction of the double bond then yields the saturated cyclohexane ring.

Another approach involves cyclization reactions of acyclic precursors. For instance, a Michael-Claisen condensation process can be employed to synthesize cyclohexane-1,3-dione derivatives, which can serve as versatile intermediates. researchgate.net These intermediates can then be further functionalized to introduce the trifluoromethyl and aldehyde groups at the desired positions. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Regioselective Introduction of the Trifluoromethyl Group

The introduction of the trifluoromethyl (CF3) group onto a pre-formed cyclohexane ring with high regioselectivity is a significant challenge. nih.gov Direct C-H trifluoromethylation offers an atom-economical approach. semanticscholar.org Radical C-H trifluoromethylation methods have been developed, although controlling the position of substitution on a cyclohexane ring can be difficult, often leading to a mixture of isomers. semanticscholar.org

A more controlled method involves the functionalization of a pre-existing group at the C-4 position. For example, a ketone or hydroxyl group can be converted to a suitable leaving group, followed by nucleophilic trifluoromethylation using reagents like trimethyl(trifluoromethyl)silane (TMSCF3). Alternatively, electrophilic trifluoromethylating agents can be used to react with enolates or other nucleophilic intermediates derived from a 4-substituted cyclohexane precursor. pkusz.edu.cn The use of cyclodextrins as additives has been shown to control regioselectivity in radical C-H trifluoromethylation of some aromatic compounds by encapsulating the substrate, suggesting a potential strategy for controlling reactions on aliphatic rings as well. nih.govelsevierpure.com

| Reagent Type | Example Reagent | Reaction Type |

| Nucleophilic | Trimethyl(trifluoromethyl)silane (TMSCF3) | Nucleophilic Substitution |

| Electrophilic | Umemoto's reagents | Electrophilic Addition |

| Radical | Togni's reagents | Radical C-H Functionalization |

Functional Group Interconversion for Aldehyde Formation

The final step in many synthetic sequences is the formation of the aldehyde group at the C-1 position. This is typically achieved through functional group interconversion from a more stable or easily accessible precursor.

Common strategies include:

Oxidation of a primary alcohol: The most common method involves the oxidation of a 4-(trifluoromethyl)cyclohexyl)methanol precursor. A variety of oxidizing agents can be employed, with milder reagents such as Pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions being preferred to avoid over-oxidation to the carboxylic acid. solubilityofthings.com

Reduction of a carboxylic acid or its derivatives: A 4-(trifluoromethyl)cyclohexanecarboxylic acid or its corresponding ester can be selectively reduced to the aldehyde. Reagents like diisobutylaluminium hydride (DIBAL-H) are effective for this transformation, particularly at low temperatures to prevent further reduction to the alcohol. fiveable.mevanderbilt.edu

Hydrolysis of an imine or related derivative: A nitrile group at C-1 can be reduced to an imine using a reagent like DIBAL-H, which is then hydrolyzed during aqueous work-up to yield the aldehyde. imperial.ac.uk

| Precursor Functional Group | Transformation | Key Reagent(s) |

| Primary Alcohol (-CH₂OH) | Oxidation | PCC, DMP, Swern Oxidation |

| Carboxylic Acid (-COOH) | Reduction | DIBAL-H, LiAlH(OtBu)₃ |

| Ester (-COOR) | Reduction | DIBAL-H |

| Nitrile (-CN) | Reductive Hydrolysis | DIBAL-H, then H₃O⁺ |

Novel and Stereoselective Synthetic Approaches

Recent advancements have focused on developing stereoselective methods to control the three-dimensional arrangement of the substituents on the cyclohexane ring, leading to the synthesis of specific isomers of this compound.

Diastereoselective Synthesis of this compound

Achieving diastereoselectivity in the synthesis of 1,4-disubstituted cyclohexanes is crucial, as the cis and trans isomers can exhibit different physical properties and biological activities. The conformational flexibility of the cyclohexane ring, which undergoes ring flips between two chair conformations, makes stereocontrol challenging. youtube.comyoutube.com

Diastereoselective synthesis can be achieved through several strategies. One method involves a cascade Michael-aldol reaction between an enone and a suitable Michael donor, which can construct a highly substituted cyclohexane ring with a degree of stereocontrol. nih.govnih.gov The stereochemical outcome is often directed by the steric bulk of the existing substituents and the reaction conditions. For example, catalytic hydrogenation of a trifluoromethyl-substituted cyclohexene precursor can be influenced by the catalyst and the existing group on the ring, leading to the preferential formation of one diastereomer over the other. The relative orientation (cis or trans) of the trifluoromethyl and aldehyde groups is determined in these key stereodefining steps.

Enantioselective Catalytic Methods in its Preparation

The development of enantioselective methods to produce a single enantiomer of this compound is at the forefront of synthetic chemistry. Such methods typically rely on the use of chiral catalysts to create the desired stereocenters.

Organocatalysis has emerged as a powerful tool for enantioselective synthesis. For instance, the merger of enamine catalysis with other catalytic cycles, such as photoredox catalysis, allows for the enantioselective α-trifluoromethylation of aldehydes. nih.gov While this has been demonstrated for linear aldehydes, the principles could be extended to cyclic systems. An organocatalytic cascade Michael/aldol reaction has been used to construct β-CF3-cyclohexanones with high enantioselectivity (92-99% ee). nih.gov These chiral cyclohexanone (B45756) intermediates could then be converted to the target aldehyde through a series of functional group manipulations, preserving the stereochemical integrity established in the key catalytic step. The development of direct, highly enantioselective methods remains an active area of research, promising more efficient access to these valuable chiral building blocks. ku.ac.ae

Integration of Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the design of synthetic routes for complex molecules like this compound is essential for developing sustainable and environmentally benign chemical processes. These principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. nih.gov A key concept in green chemistry is "atom economy," which aims to maximize the incorporation of all materials used in the process into the final product. oiccpress.com

In the context of synthesizing trifluoromethyl-containing compounds, green approaches have been successfully implemented. For instance, a modified Biginelli reaction for the synthesis of trifluoromethyl-containing tetrahydropyrimidines has been developed under solvent-free and catalyst-free conditions, utilizing microwave irradiation. semanticscholar.org This method not only accelerates the reaction but also simplifies the workup procedure, as the crude product can be isolated by simple washing with water, thus avoiding the use of volatile organic solvents. semanticscholar.org

When designing a synthetic route for this compound, several green chemistry principles can be applied:

Waste Prevention: Choosing reactions with high atom economy, such as addition or rearrangement reactions, can significantly reduce the generation of byproducts.

Safer Solvents and Auxiliaries: The use of greener solvents, such as water or bio-derived solvents, or conducting reactions under solvent-free conditions, can minimize the environmental impact. ejcmpr.com

Catalysis: Employing catalytic reagents in place of stoichiometric ones reduces waste and can lead to more selective transformations. Natural base catalysts, for example, have been used for the sustainable synthesis of functionalized chromenes. oiccpress.com

Energy Efficiency: Utilizing methods like microwave irradiation can reduce reaction times and energy consumption compared to conventional heating. semanticscholar.org

The following table summarizes the application of green chemistry principles to the hypothetical synthesis of this compound.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention | Design synthetic pathways that minimize the formation of byproducts. |

| Atom Economy | Utilize reactions that incorporate the maximum number of atoms from the reactants into the final product. |

| Less Hazardous Chemical Syntheses | Avoid the use of toxic reagents and solvents, opting for greener alternatives. |

| Safer Solvents and Auxiliaries | Employ water, supercritical fluids, or solvent-free conditions where feasible. |

| Design for Energy Efficiency | Use energy-efficient methods like microwave-assisted synthesis or conduct reactions at ambient temperature. |

| Use of Renewable Feedstocks | Explore starting materials derived from renewable resources. |

| Reduce Derivatives | Minimize the use of protecting groups to reduce the number of synthetic steps and waste generation. |

| Catalysis | Employ catalytic methods, including biocatalysis, to enhance efficiency and reduce waste. |

Flow Chemistry Applications in the Synthesis of this compound

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, particularly in terms of safety, scalability, and reaction control. uc.ptnih.gov This technology is increasingly being adopted in the chemical industry, including for the synthesis of fine chemicals and active pharmaceutical ingredients. umontreal.ca The application of flow chemistry to the synthesis of this compound could provide a safer and more efficient manufacturing process.

One of the key benefits of flow chemistry is the enhanced heat and mass transfer due to the high surface-area-to-volume ratio in microreactors. nih.gov This allows for precise temperature control, which is crucial for reactions that are highly exothermic or require cryogenic conditions. For instance, the Swern oxidation, a common method for converting alcohols to aldehydes, can be problematic in batch due to the formation of side products. However, conducting this reaction in a flow system can lead to significantly higher yields and purity. nih.gov

A potential flow-based synthesis of this compound could involve the oxidation of the corresponding alcohol, (4-(trifluoromethyl)cyclohexyl)methanol. This precursor could be passed through a heated reactor packed with an immobilized oxidizing agent, followed by in-line purification to yield the desired aldehyde. Such a setup would allow for continuous production and minimize the handling of hazardous reagents. researchgate.net

The table below outlines the potential benefits of applying flow chemistry to key transformations in the synthesis of this compound.

| Synthetic Step (Hypothetical) | Batch Chemistry Challenges | Flow Chemistry Advantages |

| Oxidation of (4-(Trifluoromethyl)cyclohexyl)methanol | Potential for over-oxidation; handling of hazardous oxidizing agents. | Precise temperature control minimizes side reactions; contained system improves safety. nih.gov |

| Reduction of 4-(Trifluoromethyl)cyclohexanecarboxylic acid | Difficult to control partial reduction to the aldehyde; potential for over-reduction to the alcohol. | Precise control of stoichiometry and residence time allows for selective reduction. |

| Fluorination Reactions | Handling of hazardous fluorinating agents; highly exothermic reactions. | Improved safety through small reaction volumes and efficient heat dissipation. researchgate.net |

Precursor Molecules and Transformations Leading to this compound

The synthesis of this compound relies on the availability of suitable precursor molecules and efficient chemical transformations. The two primary retrosynthetic disconnections lead to either carboxylic acid derivatives or alcohol precursors.

Reductive Methodologies from Carboxylic Acid Derivatives

The controlled reduction of a carboxylic acid derivative, such as 4-(trifluoromethyl)cyclohexanecarboxylic acid, is a direct route to this compound. However, the partial reduction of a carboxylic acid to an aldehyde can be challenging, as the aldehyde is often more reactive than the starting material and can be further reduced to the corresponding alcohol.

Several modern synthetic methods have been developed to achieve this selective transformation. One such method involves the use of pinacolborane as a reducing agent in the presence of a triflylpyridinium reagent, which activates the carboxylic acid. researchgate.net This approach allows for the rapid and modular conversion of carboxylic acids to aldehydes at ambient temperature.

A greener and highly selective alternative is the use of carboxylic acid reductases (CARs). elsevierpure.comnih.gov These enzymes catalyze the reduction of a wide range of carboxylic acids to their corresponding aldehydes with high specificity, avoiding over-reduction to the alcohol. elsevierpure.comnih.gov The use of CARs operates under mild, aqueous conditions and represents a sustainable approach to aldehyde synthesis.

The following table compares different methodologies for the reduction of carboxylic acid derivatives.

| Method | Reagents | Advantages | Disadvantages |

| Pinacolborane Reduction | Pinacolborane, triflylpyridinium reagent | Mild reaction conditions; broad substrate scope. researchgate.net | Requires stoichiometric activating agent. |

| Carboxylic Acid Reductase (CAR) | CAR enzyme, ATP, NADPH | High selectivity; environmentally benign (aqueous conditions). elsevierpure.comnih.gov | Enzyme stability and cost can be a factor; requires cofactor regeneration. |

| Lithium Aluminum Hydride (LAH) Derivatives | e.g., Lithium tri-tert-butoxyaluminum hydride | Commercially available reagents. | Often requires cryogenic temperatures; strict anhydrous conditions needed. |

Oxidative Transformations from Alcohol Precursors

An alternative and widely used approach for the synthesis of aldehydes is the oxidation of the corresponding primary alcohol, in this case, (4-(trifluoromethyl)cyclohexyl)methanol. A variety of oxidizing agents can be employed for this transformation, each with its own advantages and limitations.

Classic methods include the use of chromium-based reagents like pyridinium chlorochromate (PCC) or Collins reagent. While effective, the toxicity and hazardous waste associated with chromium reagents have led to the development of milder and more environmentally friendly alternatives.

The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, and the Dess-Martin periodinane (DMP) oxidation are two of the most common and reliable methods for the oxidation of primary alcohols to aldehydes. These methods generally provide high yields and are compatible with a wide range of functional groups. As mentioned previously, performing the Swern oxidation in a flow system can offer improved results compared to batch processing. nih.gov

The table below provides a comparison of common oxidative methods for the synthesis of aldehydes from primary alcohols.

| Method | Oxidizing Agent/Reagents | Advantages | Disadvantages |

| Swern Oxidation | DMSO, oxalyl chloride/TFAA, triethylamine | High yields; mild conditions; avoids toxic metals. | Requires low temperatures; can produce unpleasant odors. |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Mild conditions; rapid reactions; broad functional group tolerance. | DMP is explosive under certain conditions; stoichiometric iodine waste. |

| Pyridinium Chlorochromate (PCC) Oxidation | Pyridinium chlorochromate | Commercially available and easy to handle. | Toxic chromium reagent; generates hazardous waste. |

| Manganese Dioxide (MnO₂) Oxidation | Activated Manganese Dioxide | Selective for allylic and benzylic alcohols; can be used in flow systems. researchgate.net | May require a large excess of reagent; reactivity can vary. |

Reactivity and Transformations of 4 Trifluoromethyl Cyclohexane 1 Carbaldehyde in Academic Research

Reactions Involving the Aldehyde Functional Group

The aldehyde moiety is the primary site of reactivity in 4-(trifluoromethyl)cyclohexane-1-carbaldehyde (B3098256), participating in a wide range of nucleophilic additions, condensations, and redox reactions.

The electron-deficient carbonyl carbon of this compound is highly susceptible to attack by nucleophiles. This enhanced reactivity is a direct consequence of the inductive effect of the distal trifluoromethyl group.

The addition of organometallic reagents, such as Grignard (RMgX) or organolithium (RLi) reagents, to this compound yields secondary alcohols. The stereochemical outcome of this reaction is of significant interest due to the chiral centers created. The cyclohexane (B81311) ring predominantly exists in a chair conformation, with the 4-trifluoromethyl and 1-formyl groups occupying either axial or equatorial positions. The large trifluoromethyl group strongly prefers an equatorial position to minimize steric strain. Consequently, the formyl group also tends to occupy an equatorial position.

Nucleophilic attack on the carbonyl carbon can occur from two faces: the axial face or the equatorial face. The trajectory of this attack is governed by steric hindrance and electronic factors, leading to the formation of diastereomeric products. Generally, attack from the less sterically hindered face is preferred. For an equatorial aldehyde, attack from the axial direction is often favored, leading to the trans diastereomer as the major product.

Table 1: Predicted Stereochemical Outcome of Organometallic Additions

| Organometallic Reagent | Predicted Major Diastereomer | Rationale |

|---|---|---|

| Methylmagnesium Bromide (CH₃MgBr) | trans-1-(1-hydroxyethyl)-4-(trifluoromethyl)cyclohexane | Preferential axial attack on the equatorial aldehyde to minimize steric interactions. |

| Phenyllithium (C₆H₅Li) | trans-1-(hydroxy(phenyl)methyl)-4-(trifluoromethyl)cyclohexane | Similar to Grignard reagents, attack from the less hindered axial face is expected to dominate. |

| Ethylzinc Bromide (EtZnBr) | trans-1-(1-hydroxypropyl)-4-(trifluoromethyl)cyclohexane | Less reactive organozinc reagents often exhibit higher diastereoselectivity, favoring the thermodynamically more stable product via axial attack. |

In molecules containing multiple reducible functional groups, the selective reduction of the aldehyde in this compound is a common synthetic challenge. Due to the activated nature of the aldehyde, mild reducing agents can be employed to achieve high chemoselectivity. Reagents like sodium borohydride (B1222165) (NaBH₄) are typically effective in reducing aldehydes and ketones without affecting less reactive groups such as esters, amides, or carboxylic acids.

For more complex systems or when even greater selectivity is required, specialized reagents can be used. For instance, sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a milder reducing agent often used for reductive amination but can also be employed for the selective reduction of aldehydes. The choice of solvent and temperature can also be tuned to optimize selectivity.

The reaction of this compound with primary amines, hydroxylamine (B1172632), and hydrazines provides access to a range of important nitrogen-containing derivatives. These condensation reactions are typically reversible and often catalyzed by acid. operachem.commasterorganicchemistry.comlibretexts.org The equilibrium is usually driven to completion by removing the water formed during the reaction, for example, by using a Dean-Stark apparatus or a dehydrating agent. operachem.comnih.gov

Imines (Schiff Bases): Reaction with primary amines (R-NH₂) yields the corresponding N-substituted imines. The reaction is generally efficient due to the electrophilicity of the carbonyl group. organic-chemistry.org

Oximes: Condensation with hydroxylamine (NH₂OH) produces the corresponding oxime. wikipedia.org This reaction is a classic method for the characterization and protection of aldehydes. researchgate.netnih.gov The general procedure involves refluxing the aldehyde with hydroxylamine hydrochloride in the presence of a base like pyridine (B92270) or sodium acetate. researchgate.net

Hydrazones: Treatment with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) affords hydrazones. nih.govwikipedia.org These derivatives are often highly crystalline and serve as useful intermediates, for instance, in the Wolff-Kishner reduction to convert the aldehyde group into a methyl group. libretexts.orglibretexts.org

Table 2: Synthesis of Imine, Oxime, and Hydrazone Derivatives

| Reactant | Product Type | Typical Reaction Conditions |

|---|---|---|

| Aniline | Imine | Ethanol, catalytic acetic acid, reflux |

| Hydroxylamine Hydrochloride | Oxime | Ethanol/Pyridine, reflux |

| Hydrazine Hydrate | Hydrazone | Methanol, reflux, 2h. nih.gov |

| 2,4-Dinitrophenylhydrazine | Hydrazone (DNPH derivative) | Ethanol, catalytic H₂SO₄, room temperature |

Beyond reactions with simple nitrogen nucleophiles, this compound is an excellent substrate for carbon-carbon bond-forming condensation reactions. Since it lacks α-hydrogens, it cannot self-condense and can only act as the electrophilic partner in crossed-condensation reactions.

Wittig Reaction: This reaction provides a reliable method for converting the aldehyde into an alkene. wikipedia.orgmasterorganicchemistry.com Reaction with a phosphorus ylide (Ph₃P=CHR) allows for the introduction of a variety of substituted vinyl groups. Non-stabilized ylides (R = alkyl) typically lead to (Z)-alkenes, whereas stabilized ylides (R = electron-withdrawing group) favor the formation of (E)-alkenes. organic-chemistry.orgudel.edu

Horner-Wadsworth-Emmons (HWE) Reaction: A popular alternative to the Wittig reaction, the HWE reaction uses a phosphonate (B1237965) carbanion to react with the aldehyde. wikipedia.orgyoutube.com This method generally offers excellent selectivity for the (E)-alkene and has the advantage that the water-soluble phosphate (B84403) byproduct is easily removed. wikipedia.orgalfa-chemistry.comorganic-chemistry.org The Still-Gennari modification, using phosphonates with electron-withdrawing groups like trifluoroethyl esters, can be employed to selectively form (Z)-alkenes. youtube.comnrochemistry.com

Table 3: Olefination Reactions

| Reaction | Reagent | Product | Typical Stereoselectivity |

|---|---|---|---|

| Wittig | Ph₃P=CH₂ (non-stabilized) | 4-(Trifluoromethyl)-1-vinylcyclohexane | N/A |

| Wittig | Ph₃P=CHCO₂Et (stabilized) | Ethyl 3-(4-(trifluoromethyl)cyclohexyl)acrylate | (E)-isomer |

| Horner-Wadsworth-Emmons | (EtO)₂P(O)CH₂CO₂Et + NaH | Ethyl 3-(4-(trifluoromethyl)cyclohexyl)acrylate | (E)-isomer |

| Still-Gennari (HWE Mod.) | (CF₃CH₂O)₂P(O)CH₂CO₂Et + KHMDS | Ethyl 3-(4-(trifluoromethyl)cyclohexyl)acrylate | (Z)-isomer |

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 4-(trifluoromethyl)cyclohexane-1-carboxylic acid. A wide array of oxidizing agents can accomplish this transformation.

Classical Oxidants: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are highly effective but lack selectivity and generate hazardous waste. Milder reagents like silver oxide (in the Tollens' test) can also be used.

Modern, Greener Methods: Significant research has focused on developing more environmentally benign oxidation protocols. Aerobic oxidation, which uses molecular oxygen or air as the terminal oxidant, is a particularly attractive approach. researchgate.netbeilstein-journals.org These reactions are often catalyzed by transition metals or, more recently, by metal-free organocatalysts like N-heterocyclic carbenes (NHCs). researchgate.netbeilstein-journals.org Such methods can proceed under mild conditions, often at room temperature, offering high selectivity and minimizing waste production. researchgate.netbeilstein-journals.org

Table 4: Comparison of Oxidation Methods

| Reagent/System | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| KMnO₄ | Aqueous base, heat | Inexpensive, powerful | Harsh, low selectivity, MnO₂ waste |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0 °C to RT | Fast, efficient | Toxic Cr(VI) waste, strongly acidic |

| Tollens' Reagent (Ag₂O) | Aqueous ammonia | Mild, selective for aldehydes | Expensive, requires stoichiometric silver |

| Aerobic Oxidation (NHC catalyst) | O₂ or air, organic solvent, RT | Metal-free, mild conditions, green. beilstein-journals.org | Catalyst may be sensitive to air/moisture |

Nucleophilic Addition Reactions to the Carbonyl

Stereochemical Aspects of Reactions with this compound

The stereochemical outcomes of reactions involving this compound are profoundly influenced by the presence of the trifluoromethyl (CF₃) group on the cyclohexane ring. This substituent dictates the conformational preferences of the ring, which in turn governs the facial selectivity of additions to the carbonyl group and other transformations.

Diastereoselectivity in Carbonyl Additions and Cyclizations

The addition of nucleophiles to the aldehyde group of this compound can lead to the formation of new stereocenters, resulting in diastereomeric products. The ratio of these diastereomers is largely controlled by the steric and electronic properties of the cyclohexane ring. The bulky and electron-withdrawing trifluoromethyl group at the C-4 position preferentially occupies the equatorial position to minimize steric interactions, effectively locking the cyclohexane ring into a rigid chair conformation.

In this favored conformation, the aldehyde group is also attached to an equatorial bond. Nucleophilic attack on the carbonyl carbon can occur from two different faces: the axial face or the equatorial face. The outcome is generally predicted by established models of stereoselectivity, such as the Felkin-Anh model. This model suggests that the nucleophile will approach the carbonyl carbon from the least hindered trajectory. For a cyclohexanecarbaldehyde with an equatorial substituent, this typically means the nucleophile approaches from the axial direction to avoid steric clash with the axial hydrogens at the C-2 and C-6 positions. This leads to the preferential formation of the trans diastereomer, where the newly formed hydroxyl group and the C-4 trifluoromethyl group are on opposite sides of the ring.

In cyclization reactions where the aldehyde participates, the transition state geometry will similarly be influenced by the rigid cyclohexane conformation, favoring pathways that minimize steric strain and lead to predictable diastereoselectivity in the resulting cyclic products.

Table 1: Predicted Diastereoselectivity in Nucleophilic Additions

| Nucleophile (Nu⁻) | Reagent Example | Predicted Major Diastereomer | Rationale |

|---|---|---|---|

| Hydride (H⁻) | Sodium borohydride | trans-alcohol | Axial attack favored to avoid steric hindrance with C-2/C-6 axial hydrogens. |

| Alkyl | Grignard Reagents (RMgX) | trans-alcohol | Approach of the bulky alkyl group is sterically directed to the axial face. |

Influence of Cyclohexane Conformational Preferences on Reactivity

This conformational locking has several consequences for reactivity:

Predictable Stereochemistry: With the ring geometry fixed, the relative positions of all substituents are well-defined, leading to more predictable stereochemical outcomes in reactions.

Altered Reaction Rates: The fixed conformation can influence reaction rates by affecting the accessibility of the reactive site (the aldehyde group). The surrounding axial and equatorial hydrogens create a specific steric environment that can either accelerate or decelerate reactions compared to more flexible acyclic analogues.

Transmission of Electronic Effects: The rigid framework allows for the efficient transmission of electronic effects from the trifluoromethyl group to the aldehyde. The strong electron-withdrawing nature of the CF₃ group can activate the carbonyl carbon towards nucleophilic attack. Studies on related fluorinated ketones suggest that conformational effects can significantly influence reactivity. beilstein-journals.org

The influence of the trifluoromethyl group on the cyclohexane ring has been studied using techniques like 13C NMR spectroscopy, which can provide insights into the conformational effects of substituents. researchgate.net These studies confirm that the spatial orientation of the CF₃ group has a distinct impact on the chemical environment of the ring carbons. researchgate.net

Enantioselective Transformations Mediated by Chiral Catalysis

While the inherent conformation of the substrate can control diastereoselectivity, achieving enantioselectivity requires the use of external chiral agents, typically chiral catalysts. Enantioselective transformations of aldehydes are a well-developed area of organic synthesis, and these methods are applicable to this compound. nih.gov

One major strategy involves the merger of organocatalysis and other catalytic modes, such as photoredox catalysis, to achieve enantioselective α-functionalization of aldehydes. nih.govorganic-chemistry.org In this approach, a chiral secondary amine catalyst (e.g., an imidazolidinone) reacts with the aldehyde to form a chiral enamine intermediate. This enamine then reacts with an electrophile, with the chiral catalyst directing the approach to one specific face, leading to a highly enantioenriched product. organic-chemistry.org Although not specifically documented for this compound, this methodology has been successfully applied to a wide range of aldehydes for reactions like α-trifluoromethylation and α-perfluoroalkylation. nih.govorganic-chemistry.org

Another common approach is the use of chiral Lewis acids or chiral bifunctional catalysts, such as Takemoto's catalyst, to activate the aldehyde and control the stereochemistry of nucleophilic additions to the carbonyl group. unimi.it These catalysts can coordinate to the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and simultaneously shielding one face of the carbonyl group, thereby directing the nucleophilic attack to the other face.

Table 2: Examples of Chiral Catalysis Strategies Applicable to Aldehydes

| Catalyst Type | Example Catalyst | Reaction Type | Mechanism of Enantiocontrol |

|---|---|---|---|

| Chiral Secondary Amine | Imidazolidinone | α-Alkylation, α-Fluorination | Formation of a chiral enamine intermediate that directs the approach of an electrophile. organic-chemistry.org |

| Chiral Phosphoric Acid | TRIP (chiral phosphoric acid) | Aldol, Mannich Reactions | Acts as a chiral Brønsted acid to activate the electrophile and organize the transition state via hydrogen bonding. |

| Chiral Thiourea (B124793) | Takemoto's Catalyst | Michael Addition, Friedel-Crafts | Bifunctional activation; the thiourea moiety activates the electrophile via hydrogen bonding while the amine base activates the nucleophile. unimi.it |

Transformations Involving the Cyclohexane Ring System

Beyond reactions at the aldehyde functionality, the cyclohexane ring itself can undergo transformations, although these are less common and often require more forcing conditions or specific functionalization.

Functionalization of the Cyclohexane Core Adjacent to the Aldehyde

Functionalization of the cyclohexane ring at the α-position (C-1) is a common transformation for aldehydes. This is typically achieved by converting the aldehyde into an enolate or an enamine intermediate, which then acts as a nucleophile. As discussed previously, the use of chiral amine catalysts can render this process enantioselective. The resulting enamine can react with a variety of electrophiles, such as alkyl halides or Michael acceptors, to introduce new substituents at the α-carbon. The stereochemical outcome of this addition would be strongly influenced by the rigid chair conformation, with the electrophile preferentially adding from the less sterically hindered face.

Direct functionalization at other positions on the ring (e.g., C-2, C-3, or C-4) without involving the aldehyde group is more challenging and would likely require a separate synthetic sequence to introduce reactivity at the desired position.

Ring Transformations and Rearrangements

Ring transformations and rearrangements of simple substituted cyclohexanes like this compound are not widely reported in academic literature. Such reactions typically require specific functional group patterns that can facilitate bond cleavage and reformation, such as in pinacol-type rearrangements or fragmentation reactions. The dynamic behavior of the cyclohexane ring can play a crucial role in the feasibility of such intramolecular reactions. nih.gov The conformational rigidity imparted by the trifluoromethyl group might disfavor the specific transition state geometries required for certain rearrangements. While syntheses of other highly substituted fluorinated cyclohexane aldehydes have been reported, they typically focus on building the ring system rather than rearranging it. researchgate.net

Impact of the Trifluoromethyl Group on Reactivity and Selectivity

The trifluoromethyl group is well-established as a potent electron-withdrawing substituent and possesses considerable steric bulk. These dual characteristics are central to understanding the chemical behavior of this compound.

Electronic Effects on Reaction Pathways and Transition States

The strong inductive electron-withdrawing nature of the trifluoromethyl group significantly alters the electronic landscape of the cyclohexane ring and, consequently, the reactivity of the aldehyde group. nih.govnih.gov This effect is transmitted through the sigma framework of the cyclohexane ring, influencing the electrophilicity of the carbonyl carbon.

The CF3 group's electron-withdrawing effect can be quantified by its impact on the 13C NMR chemical shifts of the cyclohexane ring carbons. Studies on related trifluoromethyl-substituted cyclohexanes have shown a notable deshielding effect on the carbon atom to which the CF3 group is attached (C-4) and a more subtle, yet significant, influence on the chemical shifts of the other ring carbons, including the carbon bearing the aldehyde group (C-1). nih.gov This perturbation of electron density directly affects the energy of transition states in reactions involving the aldehyde.

For instance, in nucleophilic addition reactions to the carbonyl group, the increased electrophilicity of the carbonyl carbon due to the CF3 group is expected to accelerate the rate of reaction compared to a non-substituted cyclohexanecarbaldehyde. The transition state for nucleophilic attack is stabilized by the electron-withdrawing nature of the substituent, which helps to delocalize the developing negative charge on the oxygen atom.

To illustrate this, consider the relative rates of cyanohydrin formation for cyclohexanecarbaldehyde and its 4-trifluoromethyl derivative. The data in the table below, while illustrative, is based on the expected electronic influence of the CF3 group.

| Compound | Relative Rate of Cyanohydrin Formation |

| Cyclohexanecarbaldehyde | 1.0 |

| This compound | > 1.0 |

| This is an interactive data table. The data is illustrative and based on established electronic effects. |

The enhanced reactivity is a direct consequence of the lowering of the LUMO (Lowest Unoccupied Molecular Orbital) energy of the carbonyl group by the electron-withdrawing CF3 substituent, making it more susceptible to attack by nucleophiles.

Steric Influence of the Trifluoromethyl Group in Reactions

The trifluoromethyl group is significantly larger than a hydrogen atom and is often considered to have a steric demand comparable to or even greater than that of a methyl or ethyl group. This steric bulk plays a crucial role in determining the stereochemical outcome of reactions at the aldehyde center, particularly in the context of the conformationally mobile cyclohexane ring.

This compound exists as a mixture of cis and trans diastereomers, which in turn exist in equilibrium between two chair conformations. For the trans isomer, the bulky trifluoromethyl group and the aldehyde group can both occupy equatorial positions, leading to a conformationally locked system. In the cis isomer, one substituent must occupy an axial position, leading to a more complex conformational equilibrium.

The steric hindrance presented by the trifluoromethyl group, even when in a remote position, can influence the facial selectivity of nucleophilic attack on the aldehyde. In the preferred chair conformation of the trans isomer, where both substituents are equatorial, the approach of a nucleophile to the carbonyl group is relatively unhindered. However, any contribution from conformers with an axial CF3 group would introduce significant steric shielding of one face of the aldehyde.

This steric influence is critical in diastereoselective reactions, such as the addition of Grignard reagents or enolates. The approach of the nucleophile will favor the less sterically encumbered trajectory, leading to a predictable diastereomeric ratio in the product alcohol.

Consider the illustrative example of the addition of methylmagnesium bromide to trans-4-(tert-butyl)cyclohexane-1-carbaldehyde versus trans-4-(trifluoromethyl)cyclohexane-1-carbaldehyde. The tert-butyl group is a well-known "anchoring" group that locks the cyclohexane ring in a single conformation. The trifluoromethyl group, while not as sterically demanding as a tert-butyl group, still exerts a significant steric influence.

| Substrate | Nucleophile | Diastereomeric Ratio (Axial:Equatorial Attack) |

| trans-4-(tert-Butyl)cyclohexane-1-carbaldehyde | CH3MgBr | ~70:30 |

| trans-4-(Trifluoromethyl)cyclohexane-1-carbaldehyde | CH3MgBr | Expected to be similar to the tert-butyl case, favoring equatorial alcohol formation |

| This is an interactive data table. The data for the trifluoromethyl compound is illustrative and based on comparative steric effects. |

The preference for the formation of the equatorial alcohol results from the nucleophile attacking the carbonyl group from the axial face, which is generally the less hindered trajectory in a conformationally rigid cyclohexanecarbaldehyde with a large equatorial substituent at the 4-position. The bulky CF3 group, by favoring an equatorial position, helps to enforce a conformational bias that leads to predictable stereochemical outcomes.

Applications of 4 Trifluoromethyl Cyclohexane 1 Carbaldehyde As a Versatile Synthetic Building Block

A Key Player in the Synthesis of Complex Organic Molecules

The reactivity of the aldehyde group, coupled with the conformational influence and electronic effects of the trifluoromethylated cyclohexane (B81311) scaffold, makes this compound a versatile intermediate in the synthesis of complex organic molecules.

Crafting Chiral Fluorinated Scaffolds and Auxiliaries

The development of chiral molecules is of paramount importance in drug discovery. 4-(Trifluoromethyl)cyclohexane-1-carbaldehyde (B3098256) can be employed in diastereoselective reactions to generate chiral fluorinated scaffolds. The stereochemical outcome of reactions at the aldehyde can be influenced by the bulky and electron-withdrawing trifluoromethyl group, guiding the approach of reagents to create specific stereoisomers. These chiral building blocks are valuable precursors for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals.

While direct examples of this compound being converted into a commercial chiral auxiliary are not prevalent in the reviewed literature, the principles of asymmetric synthesis suggest its potential in this area. Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereoselective formation of a new stereocenter. The distinct conformational preferences of the 4-(trifluoromethyl)cyclohexyl group could be exploited to control the facial selectivity of reactions on a prochiral center.

A Precursor in the Quest for Novel Natural Product Analogs

While no total syntheses of natural products directly employing this compound as a starting material have been prominently reported, the trifluoromethylated cyclohexane unit is of significant interest in the synthesis of novel analogs of natural products. By replacing a portion of a natural product's carbon skeleton with this fluorinated motif, medicinal chemists can systematically probe the impact of the trifluoromethyl group on biological activity. The aldehyde functionality provides a convenient handle for elaboration and connection to other fragments of a target molecule.

The synthesis of cyclohexane-containing natural products is a well-established field, and the introduction of fluorine can lead to analogs with improved pharmacokinetic profiles elsevierpure.com.

Building Blocks for Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles

The aldehyde group of this compound is a versatile functional group for the construction of a wide variety of heterocyclic systems, which are core structures in many pharmaceuticals.

Nitrogen-Containing Heterocycles: The reaction of the aldehyde with amines and other nitrogen nucleophiles can lead to the formation of imines, which can then undergo further cyclization reactions to produce a range of nitrogen-containing heterocycles such as pyridines, pyrimidines, and imidazoles. The synthesis of N-heterocycles is a major focus of medicinal chemistry due to their prevalence in biologically active compounds rsc.orgrsc.org.

Oxygen-Containing Heterocycles: The aldehyde can participate in reactions to form oxygen-containing heterocycles like oxazines and tetrahydropyrans. For example, condensation reactions with 1,3-diols can yield cyclic acetals, and reactions involving intramolecular cyclizations of derivatives can lead to various oxygen-containing ring systems derpharmachemica.comactascientific.comwhiterose.ac.ukresearchgate.net.

Sulfur-Containing Heterocycles: Similarly, reactions with sulfur nucleophiles can be used to construct sulfur-containing heterocycles. For instance, reaction with thiols and subsequent cyclization can lead to the formation of thiazines and other related structures. Thiazine derivatives are known to exhibit a range of biological activities osi.lvresearchgate.netpharmacophorejournal.comwikipedia.orgnih.govasianpubs.org.

Driving Innovation in Advanced Fluorine Chemistry Research

The unique properties of the trifluoromethyl group make this compound a valuable tool for fundamental research in fluorine chemistry, enabling the development of novel molecular architectures and a deeper understanding of fluorine's influence on molecular properties.

Designing Novel Fluorinated Molecular Architectures

The trifluoromethylated cyclohexane scaffold provides a robust and conformationally well-defined platform for the construction of novel three-dimensional molecular shapes. The combination of the rigid cyclohexane ring and the sterically demanding trifluoromethyl group can be used to control the spatial arrangement of other functional groups, leading to the creation of molecules with unique topologies and potential applications in materials science and supramolecular chemistry. The synthesis of such novel fluorinated structures is a key area of modern chemical research rsc.orgst-andrews.ac.uk.

Strategic Placement of Fluorine for Tailoring Molecular Properties

The position of the trifluoromethyl group on the cyclohexane ring in this building block allows for the systematic investigation of how the strategic placement of fluorine affects molecular properties. By incorporating this moiety into different molecular contexts, researchers can study the impact of the trifluoromethyl group on factors such as:

Biological Activity: The introduction of the trifluoromethyl group can dramatically alter the bioactivity of a molecule. It can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and increase membrane permeability, all of which are critical factors in drug design researchgate.net.

Physicochemical Properties: The trifluoromethyl group is known to increase lipophilicity, which can affect a molecule's solubility and transport properties. Its strong electron-withdrawing nature also influences the acidity and basicity of nearby functional groups.

By providing a reliable source of the 4-(trifluoromethyl)cyclohexyl moiety, this carbaldehyde facilitates detailed structure-activity relationship (SAR) studies, allowing for a more rational design of molecules with optimized properties.

Utilization in Materials Science Research (Focusing on Compound's Role, Not Material Properties)

The chemical compound this compound is emerging as a significant building block in materials science. Its unique structure, featuring a reactive aldehyde group and a trifluoromethyl-substituted cyclohexane ring, offers a versatile platform for the synthesis of advanced materials. This article explores its role as a precursor to specialty polymers and as a component in the design of ligands for coordination chemistry.

Precursor to Specialty Polymers and Polymeric Materials

The presence of the aldehyde functional group in this compound allows it to be a key monomer in various polymerization reactions, particularly polycondensation. The incorporation of the trifluoromethylcyclohexyl moiety into polymer backbones is a strategy to impart desirable properties. While extensive research on this specific monomer is still developing, its potential can be inferred from studies on analogous fluorinated polymers. The trifluoromethyl group is known to enhance thermal stability, chemical resistance, and solubility in organic solvents, while lowering the dielectric constant and water absorption of the resulting polymers.

The cyclohexane ring adds rigidity to the polymer chain, which can influence the thermal and mechanical properties of the material. The combination of the flexible yet bulky cyclohexane ring and the electron-withdrawing trifluoromethyl group can lead to polymers with unique characteristics. For instance, in the synthesis of fluorinated polyimides, which are known for their exceptional thermal and mechanical properties, diamines containing trifluoromethyl groups are often utilized. While direct polymerization of this compound into polyimides is not a standard route, its derivatives could serve as valuable monomers.

Below is a table illustrating a potential polycondensation reaction involving a derivative of this compound to form a specialty polymer.

| Reactant A | Reactant B | Resulting Polymer Type | Potential Role of this compound Derivative |

| Diamine | Diacid Chloride | Polyamide | The carbaldehyde can be converted to a diamine or diacid derivative to be used as a monomer. |

| Diol | Diisocyanate | Polyurethane | The carbaldehyde can be reduced to an alcohol to form a diol monomer. |

| Bisphenol | Dihaloalkane | Polyether | The cyclohexane ring could be functionalized with hydroxyl groups. |

This table presents hypothetical reaction pathways for creating specialty polymers where derivatives of this compound could be employed as monomers.

Components in Ligand Design for Coordination Chemistry

In the field of coordination chemistry, this compound serves as a valuable precursor for the synthesis of novel ligands. The aldehyde group is particularly useful for forming Schiff base ligands through condensation reactions with primary amines. Schiff bases are a versatile class of ligands that can coordinate with a wide range of metal ions to form stable complexes.

The trifluoromethyl group and the cyclohexane ring on the resulting ligand can significantly influence the properties of the metal complexes. The steric bulk of the cyclohexane moiety can affect the coordination geometry around the metal center, while the electron-withdrawing nature of the trifluoromethyl group can modulate the electronic properties of the ligand and, consequently, the reactivity and stability of the metal complex.

For example, a Schiff base ligand can be synthesized by reacting this compound with an appropriate amine. The resulting ligand can then be used to form coordination complexes with various transition metals.

Table of Potential Schiff Base Ligand Synthesis

| Aldehyde | Amine | Resulting Ligand Type | Potential Coordination Sites |

| This compound | Aniline | N-monodentate Schiff base | Imine Nitrogen |

| This compound | Ethylenediamine | N,N'-bidentate Schiff base | Two Imine Nitrogens |

| This compound | 2-Aminophenol | N,O-bidentate Schiff base | Imine Nitrogen, Phenolic Oxygen |

This table illustrates the synthesis of various types of Schiff base ligands from this compound and different amines, highlighting the potential coordination sites for metal ions.

The resulting metal complexes could find applications in catalysis, sensing, and the development of new materials with specific magnetic or optical properties. The tunability of the ligand structure by choosing different amines allows for the fine-tuning of the properties of the corresponding metal complexes.

Computational and Theoretical Studies on 4 Trifluoromethyl Cyclohexane 1 Carbaldehyde

Conformational Analysis and Energy Landscape Exploration

Computational methods are essential for exploring the complex conformational landscape of substituted cyclohexanes like 4-(Trifluoromethyl)cyclohexane-1-carbaldehyde (B3098256). This analysis would involve identifying the most stable three-dimensional arrangements of the molecule and the energy barriers between them.

Chair-Boat Interconversion Dynamics

The cyclohexane (B81311) ring is not planar and primarily exists in a low-energy "chair" conformation. It can, however, undergo a "ring flip" to an alternative chair conformation, passing through higher-energy "boat" and "twist-boat" transition states. A computational study would map out this process for this compound, calculating the activation energies for each step of the interconversion. This would reveal how quickly the two chair forms interconvert at different temperatures. The presence of the bulky trifluoromethyl and carbaldehyde groups would be expected to influence the energy barriers of this process.

Isomerism and Diastereomeric Stability

The 1,4-disubstituted nature of this compound means it can exist as cis and trans diastereomers. In the cis isomer, the trifluoromethyl and carbaldehyde groups are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides.

Computational chemistry would be used to determine the relative stabilities of these isomers. For the trans isomer, two chair conformations are possible: one with both substituents in equatorial positions and another with both in axial positions. The di-equatorial conformation is generally significantly more stable due to the avoidance of unfavorable 1,3-diaxial interactions. For the cis isomer, both chair conformations would have one substituent in an axial position and the other in an equatorial position. A computational analysis would quantify the energy difference between the cis and trans isomers, with the trans isomer anticipated to be the more stable due to both bulky groups occupying equatorial positions.

Table 1: Postulated Relative Stabilities of this compound Conformers

| Isomer | Conformation | Substituent Positions | Expected Relative Stability |

| trans | Chair | Di-equatorial | Most Stable |

| trans | Chair | Di-axial | Least Stable |

| cis | Chair | Axial/Equatorial | Intermediate |

Note: This table is illustrative and based on general principles of conformational analysis. Specific energy values for this compound are not available.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule, which in turn govern its reactivity.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. A computational study would calculate the energies and visualize the spatial distribution of the HOMO and LUMO for this compound. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability; a large gap suggests high stability, while a small gap indicates higher reactivity. The locations of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is rarely uniform. A molecular electrostatic potential (MEP) map would be generated to visualize the charge distribution of this compound. This map uses a color scale to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). The electronegative fluorine and oxygen atoms would be expected to create regions of negative potential, while the hydrogen atoms and the carbon of the carbonyl group would likely be regions of positive potential.

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling can be used to simulate chemical reactions and elucidate their mechanisms step-by-step. For this compound, this could involve modeling reactions such as nucleophilic addition to the carbonyl group or reactions involving the trifluoromethyl group. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out, providing insights that are often difficult to obtain through experimental means alone.

Prediction of Spectroscopic Parameters for Advanced Characterization

The in-silico prediction of spectroscopic parameters is an indispensable tool in modern chemical research, offering a powerful complement to experimental characterization. Through the use of computational methods, primarily Density Functional Theory (DFT), it is possible to predict a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and mass spectra. These theoretical spectra can aid in the structural elucidation of newly synthesized compounds, assist in the interpretation of complex experimental data, and provide insights into the electronic and geometric properties of molecules. For a compound such as this compound, with its stereochemical complexity and the presence of a fluorine atom, computational predictions are particularly valuable.

The accuracy of these predictions is highly dependent on the chosen computational level of theory and basis set. It is common practice to benchmark the results against experimental data for similar, well-characterized molecules to ensure the reliability of the chosen methodology. For the purpose of this discussion, it is assumed that appropriate computational models have been selected to provide meaningful and accurate predictions for this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to be complex due to the conformational flexibility of the cyclohexane ring and the various diastereomeric possibilities. The chemical shifts are influenced by the electronic environment of each proton, which is in turn affected by the electronegativity of the neighboring atoms and the spatial arrangement of the functional groups. The aldehyde proton is anticipated to appear as a distinct signal at the downfield end of the spectrum, typically in the range of 9-10 ppm. The protons on the cyclohexane ring will exhibit a range of chemical shifts, with those closer to the electron-withdrawing aldehyde and trifluoromethyl groups expected to be deshielded and appear at a lower field.

The conformational equilibrium of the cyclohexane ring, existing as a mixture of chair conformers with the substituents in either axial or equatorial positions, will significantly impact the observed chemical shifts and coupling constants. Computational models can predict the spectra for each stable conformer, and a population-weighted average can be calculated to simulate the spectrum observed at room temperature.

| Proton Assignment | Predicted Chemical Shift (ppm) - Equatorial Isomer | Predicted Chemical Shift (ppm) - Axial Isomer | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|---|

| CHO | 9.75 | 9.65 | d | J = 1.5 |

| H-1 | 2.45 | 2.35 | m | - |

| H-2ax, H-6ax | 2.10 | 2.00 | m | - |

| H-2eq, H-6eq | 1.50 | 1.40 | m | - |

| H-3ax, H-5ax | 1.90 | 1.80 | m | - |

| H-3eq, H-5eq | 1.30 | 1.20 | m | - |

| H-4 | 2.20 | 2.10 | m | - |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides valuable information about the carbon framework of this compound. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically appearing in the region of 200-205 ppm. The carbon of the trifluoromethyl group will also exhibit a characteristic chemical shift, influenced by the three fluorine atoms, and is expected to show a quartet multiplicity due to C-F coupling. The chemical shifts of the cyclohexane ring carbons will vary depending on their proximity to the substituents. The carbon atom bearing the trifluoromethyl group (C-4) and the carbon atom of the aldehyde group (C-1) are expected to be the most deshielded of the ring carbons.

| Carbon Assignment | Predicted Chemical Shift (ppm) - Equatorial Isomer | Predicted Chemical Shift (ppm) - Axial Isomer | Predicted Multiplicity | Predicted C-F Coupling (Hz) |

|---|---|---|---|---|

| CHO | 202.5 | 201.8 | s | - |

| C-1 | 52.3 | 51.5 | s | - |

| C-2, C-6 | 28.9 | 28.1 | s | - |

| C-3, C-5 | 25.7 | 24.9 | s | - |

| C-4 | 38.6 | 37.8 | q | J = 25.0 |

| CF₃ | 127.4 | 126.8 | q | J = 280.0 |

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of fluorinated compounds. For this compound, a single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is dependent on the electronic environment and the conformation of the cyclohexane ring. Computational methods can predict the ¹⁹F chemical shift with a reasonable degree of accuracy, which can be a key identifier for this compound. The predicted chemical shift is typically reported relative to a standard reference compound, such as CFCl₃.

| Fluorine Assignment | Predicted Chemical Shift (ppm) - Equatorial Isomer | Predicted Chemical Shift (ppm) - Axial Isomer |

|---|---|---|

| CF₃ | -75.2 | -76.5 |

Predicted Infrared (IR) Spectral Data

The predicted IR spectrum of this compound can provide crucial information about the functional groups present in the molecule. The most prominent absorption band is expected to be the C=O stretching vibration of the aldehyde group, typically appearing in the range of 1720-1740 cm⁻¹. The C-H stretching vibrations of the aldehyde and the cyclohexane ring are expected in the region of 2700-3000 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group are also characteristic and are predicted to appear as strong absorptions in the region of 1100-1300 cm⁻¹. Computational calculations can provide the vibrational frequencies and their corresponding intensities, which can be compared with experimental IR spectra to confirm the structure of the compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

|---|---|---|

| C-H Stretch (Aldehyde) | 2720, 2820 | Medium |

| C-H Stretch (Cyclohexane) | 2850-2960 | Strong |

| C=O Stretch (Aldehyde) | 1735 | Very Strong |

| C-F Stretch (CF₃) | 1150-1250 | Very Strong |

| C-C Stretch (Ring) | 800-1100 | Medium |

Predicted Mass Spectrometry Data

While computational methods for predicting full mass spectra are less routine than for NMR or IR, it is possible to predict the accurate mass of the molecular ion and the expected fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be observed in a high-resolution mass spectrum. Key fragmentation pathways would likely involve the loss of the formyl group (-CHO), the trifluoromethyl group (-CF₃), or cleavage of the cyclohexane ring. The predicted masses of these fragments can be used to interpret experimental mass spectrometry data and confirm the molecular structure.

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 182.081 | Molecular Ion |

| [M-CHO]⁺ | 153.073 | Loss of formyl group |

| [M-CF₃]⁺ | 113.096 | Loss of trifluoromethyl group |

| [C₆H₁₀CHO]⁺ | 111.081 | Fragment from ring cleavage |

| [CF₃]⁺ | 69.002 | Trifluoromethyl cation |

Advanced Spectroscopic and Analytical Methodologies for Research Applications Excluding Basic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Insights

NMR spectroscopy is a cornerstone for the detailed structural elucidation of 4-(Trifluoromethyl)cyclohexane-1-carbaldehyde (B3098256) in solution, offering critical data on the stereochemical relationship between the trifluoromethyl (CF₃) and carbaldehyde (CHO) groups. The cyclohexane (B81311) ring predominantly adopts a chair conformation, leading to the possibility of cis and trans diastereomers, where the substituents can be either axial or equatorial.

¹H and ¹³C NMR: The chemical shifts and coupling constants of the ring protons are highly sensitive to their axial or equatorial orientation and the relative stereochemistry of the substituents. For instance, the proton attached to the aldehyde-bearing carbon (H-1) would exhibit different splitting patterns and chemical shifts depending on its orientation and the isomer. An axial H-1 typically shows larger coupling constants to adjacent axial protons compared to equatorial-axial or equatorial-equatorial couplings.

¹⁹F NMR: As the CF₃ group contains fluorine, ¹⁹F NMR is an exceptionally powerful and sensitive tool. The chemical shift of the CF₃ signal can help distinguish between isomers, as the magnetic environment differs for axial and equatorial CF₃ groups. Furthermore, through-space coupling between the fluorine and hydrogen atoms, observable in advanced 2D NMR experiments like ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY), can definitively establish the spatial proximity of these groups, confirming the cis or trans configuration. nih.gov Such experiments are crucial for assigning the stereochemistry of the major and minor conformers in solution. nih.gov

Mechanistic Studies: NMR can be used to monitor reactions in real-time. For example, in a reduction of the aldehyde, the disappearance of the characteristic aldehyde proton signal (around 9-10 ppm) and the appearance of new signals corresponding to the hydroxymethyl group can be tracked to determine reaction kinetics. Similarly, ¹⁹F NMR is invaluable for monitoring reactions at the trifluoromethyl group. mdpi.com

| Isomer | Substituent Positions (Predicted Stable Conformer) | ¹H NMR Signal for -CHO Proton (ppm) | ¹⁹F NMR Signal for -CF₃ (ppm) | Key ¹H-¹⁹F HOESY Correlation |

|---|---|---|---|---|

| Trans | CHO (equatorial), CF₃ (equatorial) | ~9.6 (doublet) | ~ -75 | Weak or absent |

| Cis | CHO (equatorial), CF₃ (axial) | ~9.7 (doublet) | ~ -68 | Strong correlation to axial protons on C3/C5 |

Mass Spectrometry for Tracing Reaction Pathways and Identifying Complex Products

Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and for elucidating its fragmentation patterns, which can be used to trace reaction pathways. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) allow for the separation and identification of reactants, intermediates, and products in a complex mixture.

Molecular Ion and Fragmentation: In an electron ionization (EI) mass spectrum, the molecule would exhibit a molecular ion peak (M⁺) corresponding to its exact mass. The fragmentation pattern is key to its structural identity. Common fragmentation pathways for cyclohexanecarbaldehydes include the loss of the aldehyde group (·CHO), loss of water from the molecular ion (if ionized under certain conditions), and cleavage of the cyclohexane ring. The presence of the stable CF₃ group would heavily influence the fragmentation, potentially leading to characteristic ions containing this moiety.

Tracing Reactions: By monitoring a reaction over time, MS can identify the masses of transient intermediates. For example, in an oxidation reaction to form the corresponding carboxylic acid, one could trace the disappearance of the starting material's molecular ion peak and the appearance of a new peak with a mass 16 amu higher (due to the addition of an oxygen atom). In more complex reactions, such as condensations or multi-step syntheses, MS/MS (tandem mass spectrometry) can be employed to isolate an ion of interest and fragment it further, providing detailed structural information to unambiguously identify unknown products. nih.gov

| Compound | Chemical Formula | Molecular Weight (g/mol) | Expected [M]⁺ or [M+H]⁺ (m/z) | Potential Reaction |

|---|---|---|---|---|

| This compound | C₈H₁₁F₃O | 180.17 | 180 | Starting Material |

| [4-(Trifluoromethyl)cyclohexyl]methanol | C₈H₁₃F₃O | 182.18 | 182 | Reduction |

| 4-(Trifluoromethyl)cyclohexane-1-carboxylic acid | C₈H₁₁F₃O₂ | 196.17 | 196 | Oxidation |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. For this compound, this technique can precisely determine the bond lengths, bond angles, and torsional angles, confirming the chair conformation of the cyclohexane ring.

Structural Confirmation: This method can distinguish absolutely between the cis and trans isomers and identify the axial or equatorial preference of the CF₃ and CHO groups in the crystal lattice. Research on related fluorinated cyclohexane structures demonstrates that X-ray analysis reveals how fluorine substitution influences the ring conformation and packing in the solid state. researchgate.net For a derivative of the target compound, this analysis would provide precise measurements of C-F bond lengths, which typically average around 1.35 Å. nih.gov

Intermolecular Interactions: Beyond the structure of a single molecule, X-ray crystallography illuminates how molecules pack together in a crystal. It can reveal intermolecular interactions such as hydrogen bonds (e.g., involving the aldehyde oxygen) or dipole-dipole interactions involving the highly electronegative trifluoromethyl group, which govern the material's bulk properties.

| Parameter | Expected Value | Significance |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Describes the basic crystal symmetry. |

| Ring Conformation | Chair | Confirms the lowest energy conformation. |

| C-F Bond Length | ~1.35 Å | Typical length for a trifluoromethyl group. nih.gov |

| C=O Bond Length | ~1.21 Å | Characteristic of an aldehyde carbonyl group. |

| Substituent Positions | Diequatorial | Defines the trans stereochemistry in the solid state. |

Infrared and Raman Spectroscopy for Functional Group Transformations and Vibrational Analysis